molecular formula C21H22ClN5O4 B3005881 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878721-93-8

2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B3005881
CAS RN: 878721-93-8
M. Wt: 443.89
InChI Key: UGHNXBRDHPHCTN-UHFFFAOYSA-N
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Description

The compound "2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione" is a complex organic molecule that appears to be related to the family of imidazole derivatives. Imidazole derivatives are known for their diverse range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on imidazole derivatives and their biological activities.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods, including one-pot reactions and tandem addition-cyclization reactions. For instance, a one-pot synthesis of a tetra-substituted imidazole derivative was reported, which involved the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Similarly, novel imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds were synthesized from cyclic ketene aminals and isothiocyanates through tandem addition-cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The structure of these compounds can be confirmed using various spectroscopic and analytical techniques, such as single crystal X-ray diffraction analysis . The presence of substituents on the imidazole ring, such as chlorophenyl or methoxypropyl groups, can significantly influence the biological activity and physical properties of these molecules.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including molecular rearrangements and interactions with NH-acidic heterocycles. For example, 1-substituted imidazo[4,5-c]quinoline-2,4-diones can react in boiling acetic acid to yield new indole and imidazolinone derivatives . Additionally, reactions with NH-acidic heterocycles can lead to the synthesis of 4H-imidazoles . These reactions highlight the chemical versatility of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. Imidazole derivatives can exhibit luminescence properties, making them useful as fluorescence sensors . They can also show significant biological activities, such as antiproliferative effects against various cancer cell lines . The electronic properties of these compounds, such as charge transfer and frontier molecular orbitals, can be studied through computational methods to gain insights into their potential applications .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-13-11-26-17-18(23-20(26)25(13)9-4-10-31-3)24(2)21(30)27(19(17)29)12-16(28)14-5-7-15(22)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHNXBRDHPHCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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